3,7-Epoxyindeno[7,1-bc]furan
Description
Overview of Indeno-Fused Furan (B31954) Chemical Scaffolds
Indeno-fused furans are a class of polycyclic compounds characterized by the fusion of an indene (B144670) system with a furan ring. These scaffolds are of significant interest in materials chemistry and medicinal chemistry. acs.orgnih.gov The fusion of the electron-rich furan ring with the indene framework can lead to unique electronic and photophysical properties. acs.orgnih.gov
The planarity and extended π-conjugation in some indeno-fused furans make them promising candidates for organic semiconductors. nih.gov Researchers have explored various synthetic routes to access these scaffolds, with methods like cobalt-catalyzed radical-polar crossover cyclization being developed to create diverse indeno[1,2-c]furans. acs.orgnih.gov The biological significance of the furan nucleus is well-established, with many furan derivatives exhibiting a wide range of pharmacological activities. ijabbr.comnih.gov The incorporation of the indene moiety can further modulate these properties, leading to novel compounds with potential therapeutic applications. ijabbr.comacs.org
Spiro-fused polycyclic aromatic compounds (PACs) that incorporate a furan unit represent another dimension of this chemical space. consensus.appnih.gov These molecules, with their rigid, three-dimensional structures, have shown promise as chiral scaffolds and in the development of circularly polarized luminescent materials. consensus.appnih.gov The synthesis of such complex structures often involves multi-step sequences and highlights the versatility of the furan ring in constructing intricate molecular architectures. nih.gov
Structural Characteristics of Epoxy-Bridged Polycyclic Compounds
Epoxy-bridged polycyclic compounds are a fascinating class of molecules characterized by an oxygen atom connected to two different, non-adjacent atoms of a ring system, forming a bridge. This structural motif, also known as an oxabicyclo system, imposes significant conformational rigidity and strain on the molecule, which in turn influences its reactivity and physical properties.
The IUPAC nomenclature for ring systems provides a systematic way to name these complex structures, with terms like "epoxy" indicating the presence of this bridge. qmul.ac.uk The formation of such bridges can occur through various synthetic strategies, including intramolecular cycloadditions. For instance, the photoinduced cyclization of furan-containing pendants can lead to the formation of epoxy-bridged azocane (B75157) cores. nih.gov
The presence of the epoxy bridge can have a profound impact on the electronic properties of the molecule. In phenanthrene (B1679779) derivatives, for example, an epoxymethano bridge contributes to a complex three-dimensional structure with potential for diverse biological activities. ontosight.ai The synthesis of bridged polycyclic ring systems can be achieved through carbene cascade reactions, where the final step involves a C-H bond insertion to form the bridged structure. nih.gov
The stability and rearrangement of these bridged systems are also areas of active research. For example, studies on bicyclic 1-benzoazocine structures have shown that the primary photoproducts can undergo spontaneous rearrangement to yield more stable, fused polyheterocyclic structures containing a 2,6-epoxyazocane core. acs.org
Historical Context of Related Furan and Indene Derivatives in Chemical Research
The history of furan chemistry dates back to the 18th century. In 1780, Carl Wilhelm Scheele described the first furan derivative, 2-furoic acid. wikipedia.org A particularly important derivative, furfural, was reported by Johann Wolfgang Döbereiner in 1831. wikipedia.org Heinrich Limpricht first prepared furan itself in 1870. wikipedia.org Industrially, furan is produced through methods like the palladium-catalyzed decarbonylation of furfural. wikipedia.org
Indene and its derivatives also have a rich history in chemical research. These compounds are recognized as important building blocks in the synthesis of a wide array of biologically active molecules and materials. acs.org The indene core is a key component in certain metallocene catalysts used in polymerization processes. acs.org Over the years, numerous synthetic methods have been developed for the preparation of indenes, including cyclization reactions, ring expansions, and transition-metal-catalyzed processes. acs.org
The exploration of fused systems combining these two moieties is a more recent development, driven by the quest for novel materials and therapeutic agents. acs.orgnih.gov The study of furan-containing spiro-fused polycyclic aromatic compounds, for instance, has gained momentum in the last few decades due to their unique three-dimensional structures and promising photophysical properties. nih.gov The synthesis and investigation of such complex molecules continue to be an active area of chemical research. acs.orgijsrst.com
Compound Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 3,7-Epoxyindeno[7,1-bc]furan | C10H4O2 | 156.14 g/mol | 208-45-7 |
| Furan | C4H4O | 68.075 g·mol−1 | 110-00-9 |
| 2-Furoic acid | C5H4O3 | 112.08 g/mol | 88-14-2 |
| Furfural | C5H4O2 | 96.08 g/mol | 98-01-1 |
| Indene | C9H8 | 116.16 g/mol | 95-13-6 |
| spiro[indeno[1,2-b] Current time information in Bangalore, IN.benzofuran-10,10′-indeno[1,2-b] Current time information in Bangalore, IN.benzothiophene] | C30H16OS | 432.52 g/mol | Not Available |
| 2-Aminophenylmethanol | C7H9NO | 123.15 g/mol | 5344-90-1 |
| 3-Furylpropanal | C7H8O2 | 124.14 g/mol | 5690-36-8 |
Structure
3D Structure
Properties
CAS No. |
208-45-7 |
|---|---|
Molecular Formula |
C10H4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4,8-dioxatetracyclo[5.4.1.02,6.03,9]dodeca-1,3(9),5,7(12),10-pentaene |
InChI |
InChI=1S/C10H4O2/c1-2-7-10-9-5(1)3-8(12-7)6(9)4-11-10/h1-4H |
InChI Key |
CDOUQECIVHACLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C=C(C4=CO3)O2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3,7 Epoxyindeno 7,1 Bc Furan
Mechanistic Studies of Epoxy Ring Opening Reactions
The epoxide moiety in 3,7-Epoxyindeno[7,1-bc]furan is the focal point of its reactivity, with ring-opening reactions proceeding through mechanisms highly dependent on the reaction conditions, particularly the pH.
Under acidic conditions , the reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (an alcohol) and activates the ring toward nucleophilic attack. The subsequent cleavage of a carbon-oxygen bond is a hybrid of SN1 and SN2 mechanisms. A partial positive charge develops on the more substituted carbon atom, which is then attacked by a nucleophile. libretexts.org This process typically results in a trans relationship between the newly formed hydroxyl group and the incoming nucleophile. Quantum mechanical studies on related cyclopenta polycyclic aromatic hydrocarbons suggest that the opening of the protonated epoxide ring leads to the formation of a carbocation, with the positive charge delocalized throughout the molecule. nih.gov The regioselectivity of the nucleophilic attack is then determined by the relative stability of the possible carbocation intermediates.
In base-catalyzed ring opening , a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. libretexts.org This reaction is driven by the relief of ring strain. libretexts.org The attack generally occurs at the less sterically hindered carbon atom, leading to a specific regioisomer. The resulting alkoxide is then protonated in a subsequent step to yield the final product.
The nature of the nucleophile plays a crucial role in the outcome of the ring-opening reaction. A variety of nucleophiles, including water, alcohols, amines, and thiols, can be employed to introduce diverse functionalities into the molecular framework.
Table 1: Mechanistic Overview of Epoxy Ring Opening
| Condition | Catalyst/Initiator | Key Intermediate | Mechanism | Stereochemical Outcome |
|---|---|---|---|---|
| Acidic | H⁺ | Protonated Epoxide/Carbocation-like | SN1/SN2 Hybrid | trans-Addition |
| Basic/Neutral | Nu⁻ | Alkoxide | SN2 | Inversion of Stereochemistry |
Rearrangement Chemistry within the Indeno[7,1-bc]furan System (e.g., Epoxyketone-Furan Analogs)
The strained polycyclic framework of the indeno[7,1-bc]furan system is prone to various rearrangement reactions, often triggered by the formation of reactive intermediates such as carbocations. These rearrangements aim to alleviate ring strain and achieve a more stable electronic configuration.
Following the acid-catalyzed opening of the epoxy ring, the resulting carbocation can undergo skeletal rearrangements. One common type of rearrangement is a Wagner-Meerwein rearrangement , which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. wikipedia.org In the context of the indeno[7,1-bc]furan system, such shifts could lead to an expansion or contraction of the fused rings, resulting in a variety of isomeric products. masterorganicchemistry.com The driving force for these rearrangements is the formation of a more stabilized carbocation, for instance, a tertiary or a benzylic carbocation.
In cases where the epoxy ring opening leads to the formation of an intermediate with a ketone functionality, further rearrangements can occur. For example, in epoxyketone-furan analogs, acid or base catalysis can induce rearrangements of the carbon skeleton. The Baeyer-Villiger oxidation is a classic example of a rearrangement involving a ketone, where a peroxy acid is used to convert a ketone into an ester through the migration of an alkyl or aryl group. nih.gov While not a direct rearrangement of the indeno[7,1-bc]furan system itself, analogous transformations could be envisioned for oxidized derivatives.
The inherent strain within the fused ring system can also drive thermally or photochemically induced rearrangements. nih.gov These reactions can lead to complex structural transformations and the formation of novel polycyclic aromatic compounds.
Electrophilic and Nucleophilic Substitution Reactions on the Fused Core
The aromatic character of the indeno[7,1-bc]furan core allows for both electrophilic and nucleophilic substitution reactions, although the reactivity will be influenced by the presence of the epoxy and furan (B31954) rings.
Electrophilic Aromatic Substitution (SEAr) is expected to occur preferentially on the electron-rich furan moiety. The furan ring is known to be more reactive towards electrophiles than benzene. derpharmachemica.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The regioselectivity of these reactions will be directed by the existing fused ring system and the electronic effects of the epoxy group. It is anticipated that substitution will occur at the positions that lead to the most stable carbocation intermediate (arenium ion). For furan itself, substitution typically occurs at the C2 position.
Nucleophilic Aromatic Substitution (SNAr) on the fused core is less likely to occur unless the ring system is substituted with strong electron-withdrawing groups. However, the presence of the epoxy ring can provide an alternative pathway for nucleophilic attack, as discussed in the epoxy ring-opening section.
Oxidation and Reduction Chemistry of the Polycyclic System
The this compound system possesses several sites that are susceptible to oxidation and reduction.
Oxidation reactions are likely to target the electron-rich furan ring. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of various products, including quinones or ring-opened dicarbonyl compounds. The polycyclic aromatic hydrocarbon core can also be oxidized under more forcing conditions. In some cases, oxidation can be coupled with rearrangement reactions, leading to complex molecular transformations.
Reduction of the this compound system can occur at several locations. The epoxy ring can be reductively opened to form an alcohol. The aromatic rings can be hydrogenated, typically in the presence of a metal catalyst such as palladium or platinum, to yield partially or fully saturated derivatives. The choice of reducing agent and reaction conditions will determine the extent of reduction.
Table 2: Predicted Reactivity towards Oxidation and Reduction
| Reaction Type | Reagent | Likely Site of Reaction | Potential Product(s) |
|---|---|---|---|
| Oxidation | m-CPBA, O₃ | Furan Ring | Ring-opened dicarbonyls, quinones |
| Reduction | LiAlH₄, NaBH₄ | Epoxy Ring | Alcohols |
| Catalytic Hydrogenation | H₂, Pd/C | Aromatic Rings | Saturated or partially saturated derivatives |
Derivatization Strategies for Structural Modification
The reactivity of this compound allows for a variety of derivatization strategies to modify its structure and, consequently, its properties. These strategies primarily leverage the reactivity of the epoxy and furan rings.
Functionalization via Epoxy Ring Opening: As detailed in section 3.1, the epoxy ring can be opened with a wide array of nucleophiles to introduce new functional groups. This is a powerful method for creating a library of derivatives with diverse chemical and physical properties. For example, reaction with azides can introduce a precursor for amines or nitrogen-containing heterocycles, while reaction with organometallic reagents can lead to carbon-carbon bond formation.
Modification of the Furan Ring: The susceptibility of the furan ring to electrophilic substitution provides another avenue for derivatization. Halogenated derivatives, for instance, can serve as handles for further cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) to introduce new aryl or alkyl substituents. Nitrated derivatives can be reduced to amines, which can then be further functionalized.
Derivatization of Ring-Opened Products: The products resulting from the epoxy ring opening and rearrangement reactions can also be subjected to further derivatization. For example, the newly formed hydroxyl groups can be acylated, alkylated, or used to direct further reactions.
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new materials with tailored properties. rsc.orgmdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment
High-resolution NMR spectroscopy would be the cornerstone for elucidating the intricate structure and stereochemistry of 3,7-Epoxyindeno[7,1-bc]furan. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
¹H NMR would provide initial information on the number of unique protons, their chemical environment, and their coupling relationships (J-coupling), revealing the connectivity of the hydrogen atoms within the molecule's rigid framework.
¹³C NMR , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would differentiate between methine (CH), and quaternary carbons, providing a complete carbon skeleton map.
Two-dimensional NMR techniques would be critical for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule and confirming the positions of the furan (B31954) and epoxy functionalities.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning the relative stereochemistry, particularly around the epoxy ring and the fused ring junctions.
Hypothetical ¹H NMR Data Table: This table is a hypothetical representation for illustrative purposes, as experimental data is not available.
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H-1 | 7.2-7.4 | d | 8.0 |
| H-2 | 6.8-7.0 | d | 8.0 |
| H-4 | 5.5-5.7 | s | - |
| H-5 | 7.0-7.2 | m | - |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and precise three-dimensional structure of this compound in the solid state. This technique would provide unambiguous proof of the molecular connectivity, bond lengths, bond angles, and torsional angles.
The process would involve growing a suitable single crystal of the compound, which can be a significant challenge. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map allows for the precise placement of each atom in the crystal lattice. For chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute stereochemistry. The resulting crystallographic data would provide an unequivocal structural model, confirming the stereochemical relationships established by NMR.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics within the molecule.
FT-IR Spectroscopy: This technique would identify characteristic vibrational modes. Key absorptions would be expected for:
C-O-C stretching: From both the furan ring and the epoxy bridge, likely appearing in the 1250-1000 cm⁻¹ region.
Aromatic C=C stretching: From the indenofuran core, typically in the 1600-1450 cm⁻¹ range.
Aromatic C-H stretching: Above 3000 cm⁻¹.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for characterizing the carbon-carbon bonds of the aromatic system. The combination of FT-IR and Raman spectra would provide a more complete picture of the vibrational properties of the molecule.
Hypothetical Vibrational Frequencies Data Table: This table is a hypothetical representation for illustrative purposes, as experimental data is not available.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Aromatic C=C Stretch | 1580, 1470 | 1580, 1470 |
| C-O-C Stretch (Epoxy) | ~1250 | - |
| C-O-C Stretch (Furan) | ~1080 | ~1080 |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition and for gaining insight into the molecule's stability and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₀H₄O₂) and confirming the molecular weight.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, MS/MS experiments would help to elucidate the structure. The fragmentation pathways would likely involve characteristic losses of CO, CHO, or rearrangements related to the strained epoxy ring, providing further confirmation of the proposed structure.
Isotopic Analysis: The high resolution of modern mass spectrometers allows for the observation of isotopic patterns, which can further confirm the elemental composition of the parent ion and its fragments.
Computational and Theoretical Investigations of 3,7 Epoxyindeno 7,1 Bc Furan
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties and reactivity of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 3,7-Epoxyindeno[7,1-bc]furan, DFT methods using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be appropriate for balancing computational cost and accuracy. epstem.netresearchgate.net
Analysis of the electronic structure provides critical information about the distribution of electrons within the this compound molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For fused aromatic systems, the HOMO and LUMO are often delocalized across the π-conjugated framework. beilstein-journals.org In this compound, it is expected that the HOMO would be distributed across the indenofuran core, while the LUMO's distribution would also span the fused rings, with potential localization near specific atoms influencing its reactivity. beilstein-journals.org
Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data are hypothetical and serve to illustrate the typical output of a quantum chemical calculation.)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 2.1 | Debye |
| Ionization Potential | 6.5 | eV |
Quantum chemical calculations are instrumental in modeling reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
While this compound is a relatively rigid molecule due to its fused ring structure, some degree of flexibility may exist. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule (conformers) and calculating their relative energies to identify the most stable conformations. Even for rigid systems, this analysis can reveal subtle puckering or twisting in the rings.
By performing a scan of potential energy surfaces along specific dihedral angles, a conformational energy landscape can be constructed. This landscape reveals the energy barriers between different conformers. For a molecule like this compound, the analysis would likely confirm a dominant, low-energy conformation with significant energetic penalties for deviation from this structure. Such studies have been applied to other seven-membered ring systems to understand their conformational preferences. researchgate.net
The concept of aromaticity is central to the chemistry of cyclic, planar, conjugated systems. For polycyclic systems like this compound, assessing the aromaticity of the individual rings and the molecule as a whole is complex. Computational methods provide quantitative measures of aromaticity.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
Mechanistic Biological Studies in Vitro Focus
In Vitro Modulation of Specific Molecular Targets (e.g., enzymes, receptors)
Currently, there are no specific studies detailing the in vitro modulation of molecular targets by 3,7-Epoxyindeno[7,1-bc]furan. Research in this area would typically involve screening the compound against a panel of enzymes and receptors to identify any inhibitory or agonistic/antagonistic activity. For instance, related fused heterocyclic compounds, such as benzothieno[3,2-b]furan derivatives, have been investigated as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in inflammatory signaling pathways. Similarly, certain 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and genomic stability. Future research on this compound would need to employ similar enzymatic assays to determine its specific molecular targets.
Table 1: Hypothetical In Vitro Molecular Target Screening for this compound
| Target Class | Specific Target Example | Assay Type | Potential Activity |
| Kinase | IKKβ | Enzymatic Inhibition Assay | Anti-inflammatory |
| Polymerase | PARP-1 | Enzymatic Inhibition Assay | Anticancer |
| Receptor | Estrogen Receptor | Receptor Binding Assay | Endocrine Modulation |
This table is illustrative and based on activities of related furan (B31954) compounds; no specific data for this compound is currently available.
Interaction with Cellular Pathways and Processes (e.g., cell differentiation, signaling cascades in cellular models)
The interaction of this compound with cellular pathways and processes has not been characterized. To elucidate these interactions, researchers would utilize various cell-based assays. For example, studies on other furan derivatives have demonstrated effects on signaling cascades such as the NF-κB pathway, which is central to inflammation and immune responses. The general anti-inflammatory and antimicrobial properties attributed to the furan scaffold suggest that this compound could potentially modulate similar pathways. Investigating its effects on cell viability, proliferation, and apoptosis in different cell lines (e.g., cancer cells, immune cells) would be a critical first step.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding at the Molecular Level
There are no published structure-activity relationship (SAR) studies specifically for this compound. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For related benzofuran (B130515) and indenone derivatives, SAR studies have revealed that the nature and position of substituents on the heterocyclic core significantly influence their inhibitory potency and selectivity against specific targets. A systematic SAR study of this compound would involve the synthesis of a series of analogues with modifications at various positions of the indenofuran core and evaluating their activity in relevant in vitro assays. This would help identify the key structural features responsible for any observed biological effects.
Bio-Inspired Synthesis and Mechanistic Insights into Biosynthetic Pathways of Related Natural Products
The bio-inspired synthesis and biosynthetic pathways specifically for this compound have not been reported. Research into the biosynthesis of structurally related natural products, such as certain benzofuranoindolines, has identified enzymatic pathways involving oxidative cyclization catalyzed by P450 enzymes. While this compound itself may not be a known natural product, understanding the biosynthesis of similar fused furan systems can provide valuable insights for developing bio-inspired synthetic routes. Such approaches often offer advantages in terms of stereoselectivity and environmental sustainability compared to traditional chemical synthesis.
Potential Non Biological Research Applications
Role as Advanced Synthetic Intermediates in Organic Synthesis
The strained epoxy ring within the 3,7-Epoxyindeno[7,1-bc]furan framework is a key feature that could render it a valuable intermediate in organic synthesis. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, allowing for a variety of ring-opening reactions. This reactivity could be harnessed to introduce diverse functionalities and construct complex molecular architectures.
Potential Synthetic Transformations:
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Nucleophilic Ring Opening | Grignard Reagents (RMgX) | Functionalized Indenofuran Alcohols |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Indenofuran Diols |
| Aminolysis | RNH₂ | Amino-functionalized Indenofuran Alcohols |
| Reductive Opening | LiAlH₄ | Indenofuran Alcohols |
These potential transformations could pave the way for the synthesis of novel polycyclic aromatic compounds or serve as key steps in the total synthesis of complex natural products. The rigid indenofuran backbone would impart a defined three-dimensional structure to the resulting molecules.
Exploration of Catalytic Properties or Ligand Design within the Fused Epoxy-Furan Framework
The oxygen atoms within the furan (B31954) and epoxy moieties of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the molecule could serve as a scaffold for the design of novel ligands for catalysis.
The rigid structure of the indenofuran core could pre-organize the coordinating oxygen atoms in a specific spatial arrangement, which is a desirable feature in ligand design for asymmetric catalysis. By modifying the indenofuran backbone with additional donor atoms, it might be possible to create chiral ligands that can induce enantioselectivity in metal-catalyzed reactions.
Hypothetical Ligand-Metal Complex:
| Metal Center | Potential Catalytic Application |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation |
| Copper (Cu) | Asymmetric allylic alkylation, cyclopropanation |
Further research would be necessary to synthesize such ligands and evaluate their efficacy in catalytic transformations.
Integration into Advanced Materials Science (e.g., specific resin modifications for thermal stability, excluding general material properties)
When co-polymerized with standard epoxy resin precursors, such as diglycidyl ether of bisphenol A (DGEBA), the indenofuran moiety could act as a char-forming agent upon thermal decomposition. The formation of a stable char layer can insulate the underlying material from the heat source and reduce the release of flammable volatiles, thus improving the fire-retardant properties of the resin.
Potential Impact on Epoxy Resin Properties:
| Property | Expected Effect of Incorporation | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased backbone rigidity restricts chain mobility. |
| Thermal Decomposition Temperature | Increase | The stable polycyclic structure requires higher energy for bond scission. |
| Char Yield at High Temperature | Increase | The aromatic and fused-ring system promotes char formation. |
Experimental validation is required to confirm these hypothesized benefits and to determine the optimal loading levels of this compound in resin formulations for achieving significant improvements in thermal stability.
Future Research Directions for 3,7 Epoxyindeno 7,1 Bc Furan
Development of Green and Sustainable Synthetic Routes
Currently, specific and established synthetic pathways for 3,7-Epoxyindeno[7,1-bc]furan are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient and environmentally benign methods for its synthesis. This could involve:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze key bond-forming reactions, potentially leading to high stereoselectivity and milder reaction conditions.
Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.
Renewable Starting Materials: Investigating the use of bio-based precursors to reduce reliance on petrochemical feedstocks.
A comparative analysis of potential green synthesis strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild conditions, reduced waste. | Enzyme discovery and optimization, substrate scope limitations. |
| Flow Chemistry | Enhanced safety and control, improved scalability. | Initial setup costs, potential for clogging with solid byproducts. |
| Renewable Feedstocks | Reduced carbon footprint, sustainability. | Availability and cost of starting materials, multi-step conversions. |
Table 1: Comparison of Potential Green Synthesis Strategies for this compound. This table provides a summary of the potential benefits and drawbacks of various green chemistry approaches that could be applied to the synthesis of this compound.
Exploration of Unconventional Reactivity and Novel Rearrangements
The strained epoxy bridge fused to the indenofuran core suggests that this compound may exhibit unique and unconventional reactivity. Future studies should aim to explore its behavior under various reaction conditions to uncover novel molecular rearrangements and transformations. Key areas of investigation could include:
Ring-Opening Reactions: Studying the selective opening of the epoxide ring with a variety of nucleophiles to generate functionalized indenofuran derivatives.
Photochemical Reactions: Investigating the compound's response to light to potentially trigger unique cycloadditions or rearrangements.
Metal-Catalyzed Transformations: Exploring the use of transition metal catalysts to promote novel bond activations and skeletal reorganizations.
Application of Advanced Theoretical Modeling for Predictive Chemistry and Material Design
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential reactivity of this compound. Advanced theoretical modeling could be employed to:
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in future experimental characterization.
Map the Reaction Landscape: Use density functional theory (DFT) to model reaction pathways and predict the feasibility of different transformations.
Design Novel Materials: Simulate the electronic and photophysical properties of polymers or other materials incorporating the this compound scaffold to identify potential applications in organic electronics or photonics.
Deeper Mechanistic Probes into Molecular and Cellular Interactions (in vitro)
Given that many furan-containing compounds exhibit biological activity, it is plausible that this compound could interact with biological systems. Initial in vitro studies are necessary to explore this potential. Future research in this area should focus on:
Screening for Bioactivity: Testing the compound against a panel of cell lines and biological targets to identify any potential therapeutic or toxic effects.
Target Identification: If bioactivity is observed, further studies will be needed to identify the specific molecular targets and cellular pathways involved.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications impact its biological activity.
The exploration of these research avenues will be crucial in building a foundational understanding of the chemistry and potential utility of this compound, a molecule that currently represents a significant unknown in the vast landscape of heterocyclic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
